1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride
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Overview
Description
1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a thiophene ring substituted with a tert-butyl group and a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride typically involves the following steps:
Synthesis of 5-tert-butylthiophene: This can be achieved through the alkylation of thiophene with tert-butyl chloride in the presence of a strong base such as sodium hydride.
Introduction of the methanamine group: The 5-tert-butylthiophene is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, forming 1-(5-tert-butylthiophen-3-yl)methanamine.
Formation of the hydrochloride salt: The final step involves the reaction of 1-(5-tert-butylthiophen-3-yl)methanamine with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride can be compared with other similar compounds such as:
5-tert-butylthiophene: Lacks the methanamine group and has different chemical reactivity.
1-(5-methylthiophen-3-yl)methanamine hydrochloride: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a methanamine group, resulting in different chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2098075-52-4 |
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Molecular Formula |
C9H16ClNS |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
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